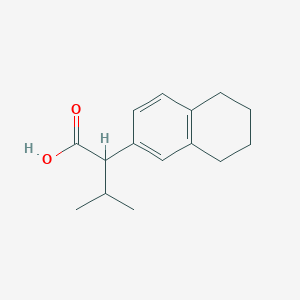![molecular formula C13H20N4O2S B253950 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AC1PQZJG, and it has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of AC1PQZJG is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
AC1PQZJG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. AC1PQZJG has also been shown to inhibit the replication of certain viruses. In addition, AC1PQZJG has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
AC1PQZJG has several advantages for lab experiments. It is easy to synthesize, and it has a high purity. AC1PQZJG has also been shown to have a low toxicity, making it safe for use in lab experiments. However, one limitation of AC1PQZJG is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of AC1PQZJG. One direction is to further investigate its potential use in the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, future studies could focus on the development of derivatives of AC1PQZJG with improved properties, such as increased selectivity and potency. Overall, AC1PQZJG has significant potential for a wide range of scientific research applications, and further studies are needed to fully understand its therapeutic potential.
Synthesemethoden
AC1PQZJG can be synthesized through various methods. One of the most common methods involves the reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with potassium thioacetate and 6-amino-2,4-dihydroxypyrimidine in the presence of a base. This method yields AC1PQZJG with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
AC1PQZJG has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that AC1PQZJG inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AC1PQZJG has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
Eigenschaften
Molekularformel |
C13H20N4O2S |
|---|---|
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C13H20N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h7,9H,2-6,8H2,1H3,(H3,14,15,16,18) |
InChI-Schlüssel |
WVGUGXPADFGOCA-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=O)C=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)